molecular formula C14H9ClN2OS B5545791 MFCD04180502

MFCD04180502

Cat. No.: B5545791
M. Wt: 288.8 g/mol
InChI Key: ZWRLBTCGNQBLLV-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD04180502 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allow it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD04180502 typically involves a series of chemical reactions that are carefully controlled to ensure high yield and purity. One common method involves the use of catalytic oxidation in a packed-bed continuous flow reactor. The reaction parameters, such as catalyst, solvent, temperature, oxygen flow rate, and catalyst amount, are optimized to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with modifications to accommodate larger volumes and ensure consistent quality. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: MFCD04180502 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

MFCD04180502 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD04180502 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to MFCD04180502 include those with comparable structures and reactivity. Some examples are compounds with similar functional groups or those that participate in similar types of chemical reactions .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity, which allows it to be used in a wide range of applications. Its ability to undergo various chemical reactions under controlled conditions makes it a versatile and valuable compound in scientific research and industrial processes.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an important tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its full potential for various applications.

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-11-3-1-2-9(6-11)13-5-4-12(18-13)7-10(8-16)14(17)19/h1-7H,(H2,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRLBTCGNQBLLV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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